Enhanced Basicity and Salt Formation Potential
The predicted pKa of 9.58±0.20 for the compound is significantly higher than that of unsubstituted pyridin-2-amine (pKa 6.82) [1]. This 2.76-unit increase in basicity arises from the electron-donating effect of the pyrrolidine ring through the ethylsulfanyl bridge. The higher pKa means the compound will be predominantly protonated at physiological pH, enhancing aqueous solubility and enabling salt formation for improved formulation .
| Evidence Dimension | pKa (basicity) |
|---|---|
| Target Compound Data | 9.58±0.20 (predicted, ACD/Labs) |
| Comparator Or Baseline | Pyridin-2-amine (2-aminopyridine): pKa 6.82 (experimental) |
| Quantified Difference | 2.76 units higher |
| Conditions | Predicted (ChemicalBook/ACD/Labs) vs experimental (PubChem) |
Why This Matters
Higher basicity facilitates protonation and salt formation, improving solubility and bioavailability for in vitro and in vivo studies.
- [1] PubChem. Pyridin-2-amine. Compound Summary for CID 123. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/123 View Source
